molecular formula C11H17ClN2O2 B2753233 N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide CAS No. 2411200-72-9

N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B2753233
CAS No.: 2411200-72-9
M. Wt: 244.72
InChI Key: XGTZTLLATIUUCC-UHFFFAOYSA-N
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Description

N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various substituents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing different functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with molecular targets and pathways. The compound’s ring strain and stability allow it to participate in various chemical reactions, which can modulate biological pathways and molecular targets. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its combination of ring strain and stability makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(2-chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-7(12)11(16)14-5-9(6-14)13-10(15)8-3-2-4-8/h7-9H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTZTLLATIUUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC(=O)C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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